molecular formula C21H19BrN2O5S B322122 3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322122
M. Wt: 491.4 g/mol
InChI Key: FQJVEBULFLAFSJ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with a molecular formula of C21H19BrN2O5S. This compound is characterized by the presence of bromine, methoxy, and sulfonyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the bromination of 4-methoxybenzamide, followed by sulfonylation and subsequent coupling with 4-methoxyaniline. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both methoxy and sulfonyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN2O5S

Molecular Weight

491.4 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19BrN2O5S/c1-28-17-8-4-16(5-9-17)24-30(26,27)18-10-6-15(7-11-18)23-21(25)14-3-12-20(29-2)19(22)13-14/h3-13,24H,1-2H3,(H,23,25)

InChI Key

FQJVEBULFLAFSJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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